molecular formula C6H2ClN5 B2639504 {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile CAS No. 890091-63-1

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile

Cat. No.: B2639504
CAS No.: 890091-63-1
M. Wt: 179.57
InChI Key: QQNKADPBZPWGHU-WAYWQWQTSA-N
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Description

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is a complex organic compound with the molecular formula C6H2ClN5. This compound is known for its unique structure, which includes an amino group, a chloro group, and a cyano group attached to an ethenyl backbone. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile typically involves the reaction of malononitrile with appropriate amines and chlorinating agents. One common method includes the use of malononitrile and a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group. The reaction is carried out in a solvent like acetonitrile at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Acetonitrile, dichloromethane, and ethanol.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, imines, and substituted nitriles. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile involves its interaction with nucleophilic sites on target molecules. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical syntheses and biological assays to study molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • {[(E)-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile
  • 2-amino-1,1,3-tricyanopropene
  • 2-aminoprop-1-ene-1,1,3-tricarbonitrile

Uniqueness

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. The presence of both an amino and a chloro group allows for diverse reactivity, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-[(E)-2-amino-2-chloro-1-cyanoethenyl]iminopropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-6(11)5(3-10)12-4(1-8)2-9/h11H2/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNKADPBZPWGHU-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NC(=C(N)Cl)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)C(=N/C(=C(\N)/Cl)/C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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